molecular formula C4H6N4S B3051467 2-(1H-1,2,4-triazol-1-yl)ethanethioamide CAS No. 339009-39-1

2-(1H-1,2,4-triazol-1-yl)ethanethioamide

Cat. No.: B3051467
CAS No.: 339009-39-1
M. Wt: 142.19 g/mol
InChI Key: WNKQHNJCTOJEKP-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)ethanethioamide is a chemical compound with the molecular formula C4H6N4S. It is characterized by the presence of a triazole ring attached to an ethanethioamide group.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)ethanethioamide has several scientific research applications:

Safety and Hazards

  • Toxicological Studies : Consider acute and chronic toxicity .

Future Directions

  • Clinical Trials : Progress toward clinical trials for potential anticancer applications .

: Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide typically involves the reaction of 1H-1,2,4-triazole with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the triazole, followed by the addition of ethanethioamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-1-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid
  • 2-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1,2,4-triazole-1-ylacetic acid

Comparison: 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQHNJCTOJEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363273
Record name 2-(1H-1,2,4-triazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-39-1
Record name 2-(1H-1,2,4-triazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,2,4-triazol-1-yl)ethanethioamide
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2-(1H-1,2,4-triazol-1-yl)ethanethioamide
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2-(1H-1,2,4-triazol-1-yl)ethanethioamide
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